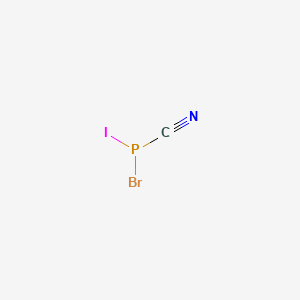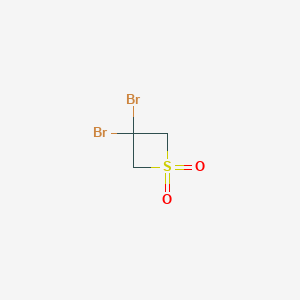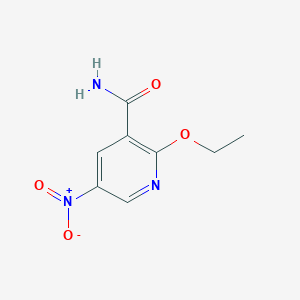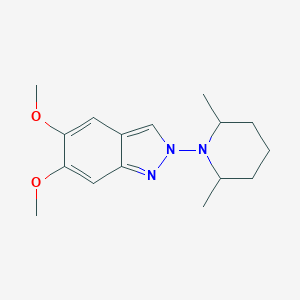
Phosphorocyanidous bromide iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorocyanidous bromide iodide is a compound that contains phosphorus, cyanide, bromide, and iodide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorocyanidous bromide iodide typically involves the reaction of phosphorus compounds with cyanide, bromide, and iodide sources. One common method is to react phosphorus trichloride with potassium cyanide, followed by the addition of bromine and iodine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar methods as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorocyanidous bromide iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The bromide and iodide ions can be substituted with other halides or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or fluorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorocyanidous oxide compounds, while reduction may produce phosphorocyanidous hydrides.
Wissenschaftliche Forschungsanwendungen
Phosphorocyanidous bromide iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of phosphorocyanidous bromide iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the cyanide and halide ions, which can form strong bonds with metal centers in the target molecules.
Vergleich Mit ähnlichen Verbindungen
Phosphorocyanidous bromide iodide can be compared with other similar compounds, such as:
- Phosphorocyanidous chloride iodide
- Phosphorocyanidous bromide chloride
- Phosphorocyanidous fluoride iodide
These compounds share similar chemical properties but differ in their reactivity and applications. For example, phosphorocyanidous chloride iodide may have different solubility and stability characteristics compared to this compound, making it more suitable for certain applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it a valuable tool for studying molecular interactions and developing new materials and technologies. Further research is needed to fully explore its potential and uncover new uses for this intriguing compound.
Eigenschaften
CAS-Nummer |
60212-92-2 |
|---|---|
Molekularformel |
CBrINP |
Molekulargewicht |
263.80 g/mol |
IUPAC-Name |
[bromo(iodo)phosphanyl]formonitrile |
InChI |
InChI=1S/CBrINP/c2-5(3)1-4 |
InChI-Schlüssel |
DTKUZPQZIVCLTE-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)P(Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)



![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)







